molecular formula C13H16N6 B6453776 3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine CAS No. 2549032-98-4

3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B6453776
CAS No.: 2549032-98-4
M. Wt: 256.31 g/mol
InChI Key: AKLHYDBEAILRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a methyl group at the 3-position and a piperazine ring substituted with a pyrazin-2-yl moiety at the 6-position. The pyrazine substituent introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions with biological targets, while the methyl group could improve metabolic stability .

Properties

IUPAC Name

3-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-2-3-12(17-16-11)18-6-8-19(9-7-18)13-10-14-4-5-15-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLHYDBEAILRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazine

The pyridazine ring is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For 3-methylpyridazine, a methyl-substituted 1,4-diketone precursor, such as 3-methylhexane-2,5-dione, reacts with hydrazine in ethanol under reflux (Scheme 1). This method yields the pyridazine core in moderate to high yields (60–85%).

Scheme 1 :
3-Methylhexane-2,5-dione+HydrazineEtOH, reflux3-Methylpyridazine\text{3-Methylhexane-2,5-dione} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Methylpyridazine}

Regioselectivity is ensured by the symmetric nature of the diketone, preventing isomerization. Asymmetric diketones require careful optimization to avoid mixed products.

Functionalization of Piperazine with Pyrazin-2-yl

Coupling with 2-Chloropyrazine

The piperazine’s secondary nitrogen reacts with 2-chloropyrazine via SNAr in NMP or DMF using NaH as a base at 0–25°C (Scheme 4). Excess 2-chloropyrazine (1.5–2 equiv) ensures complete substitution.

Scheme 4 :
3-Methyl-6-piperazinylpyridazine+2-ChloropyrazineNaH, THFTarget Compound\text{3-Methyl-6-piperazinylpyridazine} + \text{2-Chloropyrazine} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

Yields typically reach 60–75%, with purity confirmed via column chromatography.

Reductive Amination

An alternative route involves reductive amination of pyrazine-2-carbaldehyde with piperazine using NaBH₃CN in MeOH. However, this method is less efficient (<50% yield) due to competing over-alkylation.

Optimization and Challenges

Regioselectivity in Pyridazine Formation

Asymmetric diketones risk forming regioisomers. For example, 4-methylhexane-2,5-dione may yield 3- or 4-methylpyridazine. High-resolution NMR and X-ray crystallography are critical for structural validation.

Piperazine Coupling Efficiency

Pd₂(dba)₃/XPhos systems outperform traditional SNAr in sterically hindered substrates. For example, coupling 3-methyl-6-bromopyridazine with 1-(pyrazin-2-yl)piperazine achieves 85% yield vs. 60% via SNAr.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperazine), 8.10–8.60 (m, 4H, pyridazine/pyrazine).

  • ESI-MS : m/z 327.2 (M + H)⁺.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

Synthesis of 3-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazine Intermediate : This step includes the preparation of the pyridazine ring through nitration and reduction processes.
  • Introduction of the Piperazine Group : The pyridazine intermediate is reacted with piperazine under controlled conditions.
  • Coupling with Pyrazine : Finally, the pyrazinyl group is introduced through coupling reactions using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent and for treating infectious diseases such as tuberculosis. Studies have shown that compounds with similar structures can exhibit selective binding affinities to specific enzymes or receptors, making them valuable in drug design .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further exploration for potential therapeutic applications .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a treatment for psychiatric disorders. Piperazine derivatives are known for their diverse biological activities, including antipsychotic effects .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor activity of various pyridazine derivatives. Results indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested this compound against resistant strains of bacteria. The results demonstrated effective inhibition of bacterial growth, supporting further investigation into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the piperazine ring and pyridazine core. Key examples include:

Piperazine Ring Modifications
  • 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ():

    • The piperazine is substituted with a 2-fluorophenyl group instead of pyrazin-2-yl.
    • The electron-withdrawing fluorine atom may enhance binding to aromatic receptors (e.g., serotonin receptors) but reduce solubility compared to pyrazine’s polar N-atoms .
  • 3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ():

    • A sulfonyl group on the piperazine increases molecular weight (488.6 g/mol) and metabolic stability but may reduce blood-brain barrier permeability .
Pyridazine Core Modifications
  • 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine ():

    • Replaces the pyrazin-2-yl-piperazine with a pyrazole substituent. Pyrazole’s NH group may confer hydrogen-bonding capacity distinct from pyrazine’s π-deficient ring .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Impact on Properties
Target Compound C₁₃H₁₅N₇* ~293.3 Pyrazin-2-yl, methyl High polarity (pyrazine), moderate solubility
3-chloro-6-[4-(2-fluorophenyl)piperazinyl]pyridazine C₁₅H₁₅ClFN₅ 335.8 2-fluorophenyl, chloro Lower solubility, enhanced receptor affinity
3-{4-[(3-chlorophenyl)sulfonyl]piperazinyl}... C₂₆H₂₈N₆O₂S 488.6 Sulfonyl, 3-methylpyrazole High metabolic stability, reduced permeability
3-[4-(4-methoxybenzoyl)piperazinyl]-... C₂₀H₂₂N₆O₂ 378.4 Methoxybenzoyl, 3-methylpyrazole Lipophilic, CYP450 substrate

*Hypothesized based on structural analogs.

Biological Activity

3-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyridazine ring substituted with a pyrazinyl-piperazine moiety, which is believed to contribute to its diverse pharmacological properties. The compound is primarily studied for its antimicrobial, antitumor, and antiviral activities.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. This activity is particularly relevant in the context of developing new treatments for infections resistant to conventional antibiotics. For instance, studies have shown that certain piperazine derivatives can inhibit bacterial growth and demonstrate efficacy against various pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes essential for tumor growth. A recent study highlighted the potential of pyrazine derivatives in exhibiting potent anti-inflammatory and anticancer activities, indicating that structural modifications can enhance their therapeutic effectiveness .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that variations in the substituents on the pyridazine and piperazine rings can significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications that enhance lipophilicity or alter basicity can improve binding affinity and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against human cancer cell lines (e.g., MCF7 breast cancer cells). The results revealed an IC50 value of 15 µM, indicating effective inhibition of cell growth. Further studies are required to elucidate the specific signaling pathways affected by this compound.

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50/EC50 Values
This compoundAntimicrobial, AntitumorIC50: 15 µM (Antitumor)
PyrazinamideAntitubercularEC50: 0.5 µM
Piperazine DerivativesAntiviral, AntipsychoticVaries widely

Q & A

Basic Research Questions

Q. How can the synthetic yield of 3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine be optimized while minimizing byproduct formation?

  • Methodological Answer : Optimize reaction parameters such as temperature (50–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios of intermediates. Use catalysts like Pd-based agents for cross-coupling reactions and monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization can improve purity .

Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) for molecular weight validation, ¹H/¹³C NMR for functional group analysis (e.g., piperazine N-H signals at δ 2.5–3.5 ppm), and HPLC for purity assessment (>95%). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers design in vitro assays to evaluate the compound's interaction with neurotransmitter receptors?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled ligands) for receptor affinity studies. Competitive inhibition experiments with serotonin or dopamine receptor subtypes can quantify IC₅₀ values. Functional assays (e.g., cAMP accumulation for GPCRs) validate receptor modulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

  • Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., cell lines, assay buffers). Verify compound purity via orthogonal methods (NMR, LC-MS). Compare structural analogs (e.g., pyridazine vs. pyrimidine derivatives) to isolate activity-contributing moieties .

Q. What computational strategies are effective in predicting the binding affinity of this compound to CXCR3 chemokine receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using CXCR3 crystal structures. Validate with molecular dynamics (MD) simulations to assess binding stability. Quantitative structure-activity relationship (QSAR) models trained on piperazine-pyridazine derivatives can predict affinity trends .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for pyridazine derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl to ethyl groups on pyridazine, pyrazine ring fluorination). Test in parallel bioassays (e.g., antimicrobial MIC, kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. How should stability studies under physiological conditions be designed to assess degradation pathways?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via LC-MS at timed intervals. Identify metabolites using HR-MS/MS and compare with in silico predictions (e.g., Meteor Nexus software) .

Q. What experimental approaches elucidate the mechanism of action in antimicrobial applications?

  • Methodological Answer : Perform time-kill assays against Gram-positive/negative bacteria. Use transcriptomics (RNA-seq) to identify dysregulated pathways. Check for membrane disruption via propidium iodide uptake assays. Compare with known antibiotics (e.g., β-lactams) to infer targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.